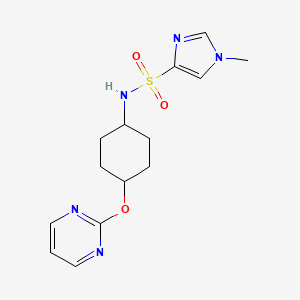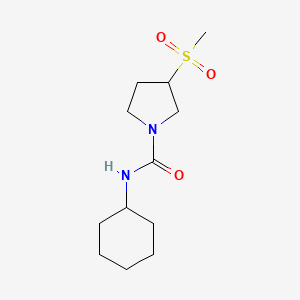
N-(2-chlorobenzyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the thiadiazole family, which has been shown to have various biological activities such as anti-inflammatory, antioxidant, and antimicrobial effects. In
Scientific Research Applications
Structural and Crystallographic Analysis
- Research on compounds similar to the specified chemical focuses on the structural and crystallographic analysis, revealing that these molecules can adopt specific shapes and engage in various intermolecular interactions. For example, studies have detailed the crystal structures of related thiadiazole derivatives, highlighting their "V" shaped configurations and the types of hydrogen bonds and π-interactions they can form, which might be crucial for understanding their chemical reactivity and potential applications in materials science or molecular engineering (Boechat et al., 2011).
Synthetic Routes and Derivatives
- Synthesis methods for related thiadiazole derivatives have been explored, indicating the flexibility and versatility of thiadiazole chemistry in creating a wide range of compounds. These synthetic pathways could be relevant for designing new molecules with specific properties for use in pharmaceuticals, agriculture, or material science (Yu et al., 2014).
Photovoltaic and NLO Applications
- Studies on benzothiazolinone acetamide analogs, which share structural motifs with the compound , have investigated their potential applications in photovoltaic efficiency and non-linear optical (NLO) activities. Such compounds have shown good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells, indicating a possible research avenue for the specified chemical in renewable energy technologies (Mary et al., 2020).
Antitumor Activity
- The antitumor activity of benzothiazole derivatives bearing different heterocyclic rings has been evaluated, suggesting that similar structures might possess significant anticancer properties. This area of research could inform the development of new chemotherapy agents based on the thiadiazole ring system (Yurttaş et al., 2015).
Antibacterial Activity
- Acetamide derivatives, including those with thiadiazole structures, have been synthesized and tested for their antibacterial activity. Such studies underline the potential of thiadiazole compounds in the development of new antibiotics or antimicrobial agents (Desai et al., 2008).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS2/c18-13-7-3-1-5-11(13)9-20-15(23)10-24-17-21-16(22-25-17)12-6-2-4-8-14(12)19/h1-8H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTKEKFODYSAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)


![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)




![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)



